TRPC6 Subtype Selectivity
Larixyl acetate demonstrates a unique selectivity profile for TRPC6 over its closest relatives, TRPC3 and TRPC7. In recombinant systems, it exhibits approximately 12-fold selectivity over TRPC3 and 5-fold over TRPC7 [1]. In direct comparison, the potent TRPC6 inhibitor SAR7334 shows lower selectivity for TRPC6 vs. TRPC3 (IC50 9.5 nM for TRPC6 vs. 282 nM for TRPC3, a ~30-fold difference) [2], while GSK2332255B is a dual TRPC3/6 antagonist with minimal selectivity (IC50 4 nM for TRPC6 vs. 5 nM for TRPC3) . This differential selectivity is critical for applications where avoiding TRPC3 modulation is paramount.
| Evidence Dimension | TRPC6 vs. TRPC3 Selectivity (Fold-difference in IC50) |
|---|---|
| Target Compound Data | 12-fold (IC50 TRPC3/IC50 TRPC6 = ~12) [1] |
| Comparator Or Baseline | SAR7334: ~30-fold; GSK2332255B: ~1.25-fold [REFS-2, REFS-3] |
| Quantified Difference | Larixyl acetate offers a distinct selectivity 'window' compared to the dual inhibitor GSK2332255B, which lacks significant selectivity. |
| Conditions | Recombinant human TRPC6 and TRPC3 channels expressed in HEK293 cells, assessed by Ca2+ influx assays [1]. |
Why This Matters
A defined selectivity window over TRPC3 is a key differentiator for experimental systems requiring specific TRPC6 pathway interrogation without confounding TRPC3 effects.
- [1] Urban, N., Wang, L., Kwiek, S., Rademann, J., Kuebler, W. M., & Schaefer, M. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 197-213. View Source
- [2] Maier, T., et al. (2015). Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels. British Journal of Pharmacology, 172(14), 3650-3660. View Source
